molecular formula C14H23NO3 B3005915 Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate CAS No. 2418726-02-8

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate

Cat. No.: B3005915
CAS No.: 2418726-02-8
M. Wt: 253.342
InChI Key: SPLSYKCCMMYCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate is a sophisticated spirocyclic chemical building block protected by a tert-butoxycarbonyl (Boc) group, designed explicitly for research and development applications. As part of the azaspiro[4.5]decane family, this compound features a nitrogen atom embedded within a spirocyclic system that bridges cycloalkane and lactam rings, a structural motif of high value in modern drug discovery . The Boc group serves as a critical protective moiety for the secondary amine, enhancing the molecule's stability and allowing for selective deprotection under mild acidic conditions in subsequent synthetic steps. This makes the compound an exceptionally versatile and crucial intermediate for constructing more complex nitrogen-containing heterocycles. Its primary research applications include serving as a core scaffold in medicinal chemistry for the design and synthesis of potential pharmacologically active molecules. The spirocyclic architecture is frequently explored in the development of compounds targeting central nervous system (CNS) disorders, and the ketone functional group provides a handle for further chemical modifications through various reactions, such as nucleophilic addition or reduction, to generate diverse analog libraries . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-6-7-11(16)14(15)8-4-5-9-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLSYKCCMMYCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of a spirocyclic precursor with tert-butyl chloroformate. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in an organic solvent such as toluene, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate has been studied for its potential antimicrobial properties. Research indicates that compounds with similar spirocyclic structures exhibit activity against various bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold .
  • Analgesic Properties :
    Preliminary studies have shown that derivatives of spirocyclic compounds can possess analgesic effects. The unique structure of this compound may enhance its ability to interact with pain receptors, making it a candidate for further investigation in pain management therapies .
  • Neuroprotective Effects :
    Compounds similar to tert-butyl 10-oxo-6-azaspiro[4.5]decane have demonstrated neuroprotective effects in various models of neurodegeneration. These findings suggest that this compound could be explored for its potential in treating conditions like Alzheimer's disease and Parkinson's disease, where neuroprotection is critical .

Synthetic Applications

The synthesis of this compound involves several key steps that can be optimized for large-scale production:

  • Building Block for Complex Molecules :
    This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals .
  • Modification and Derivatization :
    The carboxylate group allows for easy modification, enabling chemists to create a variety of derivatives with tailored properties for specific applications in drug development and material science .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic lead compound .
Analgesic Activity EvaluationShowed promising results in reducing pain responses in animal models, warranting further exploration into its mechanism of action .
Neuroprotective StudiesIndicated potential benefits in cellular models of neurodegeneration, highlighting its role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermodynamic Data : Melting points, solubility, and partition coefficients (LogP) remain unreported, hindering formulation studies.

Biological Activity

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate is a compound of interest in medicinal chemistry, primarily due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a spiro junction between a decane ring and an azaspiro ring, which contributes to its distinct chemical properties. The molecular formula is C13H21N2O3C_{13}H_{21}N_{2}O_{3}, and it is characterized by the presence of a carbonyl group and a carboxylate functional group.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

  • Condensation Reactions : Utilizing appropriate aldehydes or ketones with amines.
  • Cyclization Techniques : Employing cyclization methods to form the spirocyclic structure.
  • Functional Group Modifications : Such as oxidation or reduction to introduce specific functionalities.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or serve as intermediates in further chemical transformations.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of spirocyclic compounds similar to this compound against multidrug-resistant strains. The lead compound demonstrated significant activity with MIC values indicating effective inhibition of bacterial growth.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of spirocyclic compounds has shown that modifications at specific positions can enhance biological activity. For example, variations in the azaspiro ring or functional groups attached to the carboxylate can significantly impact the compound's efficacy against bacterial targets.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylateC13H21N2O3C_{13}H_{21}N_{2}O_{3}Variation at the 9-position
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateC12H20N2O3C_{12}H_{20}N_{2}O_{3}Presence of an amino group
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylateC14H23N2O3C_{14}H_{23}N_{2}O_{3}Variation at the 7-position

These comparisons highlight how structural variations influence biological activities and provide insights into potential modifications for enhanced efficacy.

Q & A

(Basic) How can researchers optimize the synthesis of Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Temperature Control : Test reflux vs. room-temperature conditions to minimize side reactions (e.g., hydrolysis of the tert-butyl group).
  • Catalyst Screening : Evaluate bases like DBU or DIPEA for efficient cyclization during spirocyclic formation .
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from dichloromethane/ether mixtures to isolate high-purity product.
  • Monitoring : Track reaction progress via TLC or HPLC-MS to identify intermediate byproducts.

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